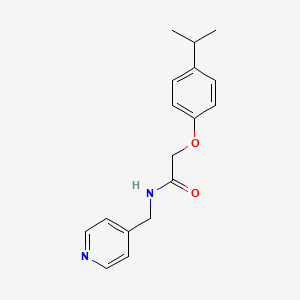
2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as IPPA, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. IPPA is a white crystalline powder that has a molecular weight of 326.4 g/mol and a melting point of 118-120°C. In
作用機序
2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide exerts its effects by interacting with various molecular targets in the body. It inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide also activates the caspase pathway by inducing the release of cytochrome c from the mitochondria, which leads to the activation of caspases and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation and pain. 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide also induces apoptosis in cancer cells, leading to their death. Additionally, 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
実験室実験の利点と制限
2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to have a high degree of selectivity for COX-2, making it a potential candidate for the development of new anti-inflammatory drugs. However, 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has not been extensively studied in vivo, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide. One direction is to investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and pain. Another direction is to explore its mechanism of action in more detail, including its interactions with other molecular targets in the body. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide in humans, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of new analogs of 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide may lead to the discovery of more potent and selective COX-2 inhibitors with improved pharmacological properties.
合成法
The synthesis of 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide involves the reaction between 4-isopropylphenol and N-(4-pyridinylmethyl)acetamide in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization to obtain the final product.
科学的研究の応用
2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
特性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13(2)15-3-5-16(6-4-15)21-12-17(20)19-11-14-7-9-18-10-8-14/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGAVCMXVVVXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

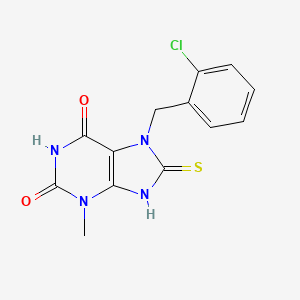
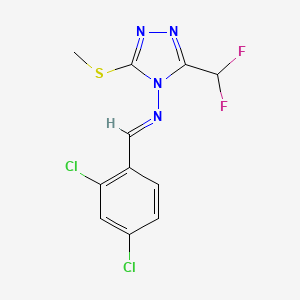
![N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B5845762.png)
![ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5845769.png)
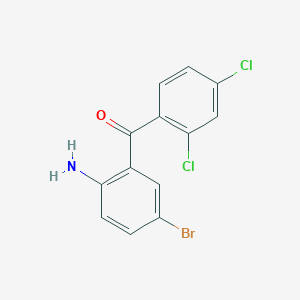
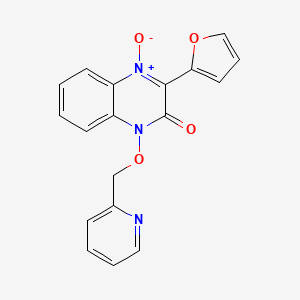
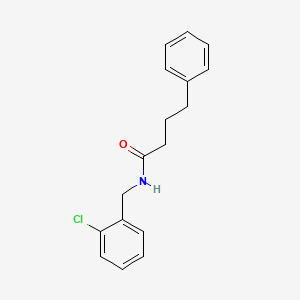
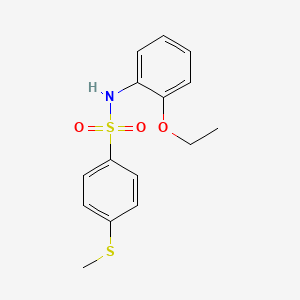
![N-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5845814.png)
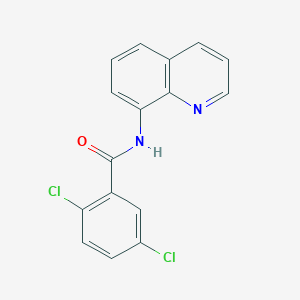

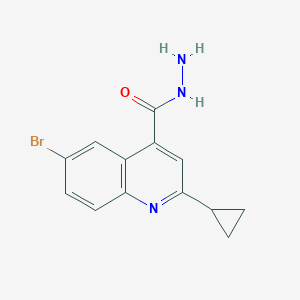
![2,4-dichloro-6-{[(3,4-difluorophenyl)amino]methyl}phenol](/img/structure/B5845835.png)
![4-chloro-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5845842.png)